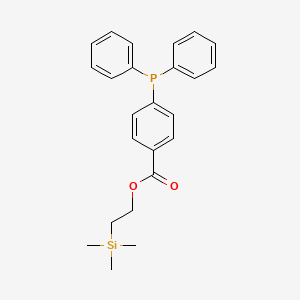

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution

描述

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution is a chemical compound with the empirical formula C24H27O2PSi and a molecular weight of 406.53 g/mol . It is commonly used as a ligand in various coupling reactions, such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura reactions . This compound is particularly valued for its role in the Mitsunobu reaction, where it serves as an efficient alternative to triphenylphosphine .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester involves the reaction of diphenylphosphine with 4-bromobenzoic acid, followed by esterification with 2-(trimethylsilyl)ethanol . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Coupling Reactions as a Ligand

DPPBE’s phosphine moiety enables its use as a monodentate ligand in transition-metal-catalyzed cross-coupling reactions. Notable examples include:

-

Suzuki-Miyaura Coupling : Facilitates aryl-aryl bond formation with palladium catalysts.

-

Heck Reaction : Promotes alkene functionalization under mild conditions.

Table 2: Ligand Efficiency Comparison

| Ligand | Reaction Type | Stability | By-Product Removal |

|---|---|---|---|

| DPPBE | Mitsunobu, Coupling | High | Easy (TBAF) |

| Triphenylphosphine (PPh₃) | Broad | Moderate | Difficult |

| DPPF (Bidentate) | Coupling | Very High | Complex |

3.2. Ester Cleavage

The trimethylsilyl ethyl group is cleaved under fluoride-mediated conditions (e.g., TBAF), generating a water-soluble benzoic acid derivative for facile separation .

Case Study: Mitsunobu Reaction Protocol

A representative procedure from the patent literature :

-

Reagents :

-

DPPBE (1.3 mmol), DIAD (1.3 mmol), THF solvent.

-

Substrates: 2-Phenylethanol (1 mmol), methyl 4-hydroxybenzoate (1.2 mmol).

-

-

Procedure :

-

Combine substrates, DPPBE, and DIAD in THF.

-

Stir at RT for 1 hour.

-

Add TBAF (2.5 mmol) to cleave the silyl ester.

-

-

Work-Up :

-

Concentrate, extract with EtOAc, wash with NaOH, and purify via flash chromatography.

-

Advantages Over Traditional Reagents

-

Enhanced Purification : The silyl ester’s cleavage eliminates cumbersome chromatography for phosphine oxide removal.

-

Broad Substrate Tolerance : Compatible with acid-sensitive and heteroaromatic substrates due to mild reaction conditions .

DPPBE’s design addresses critical limitations of conventional phosphine reagents, offering a versatile tool for synthetic organic chemistry. Its integration into industrial workflows is anticipated to streamline the production of pharmaceuticals and fine chemicals.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula C24H27O2PSi and a molecular weight of 406.53 g/mol. Its structure features a diphenylphosphanyl group attached to a benzoic acid moiety, along with a trimethylsilyl ethyl ester. This unique combination enhances its reactivity and utility in various chemical reactions.

Organic Synthesis

Role as a Ligand:

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester serves as an effective ligand in several coupling reactions, which are vital for synthesizing complex organic molecules. It participates in reactions such as:

- Suzuki-Miyaura Coupling

- Heck Reaction

- Stille Coupling

These reactions enable the formation of biaryl compounds and other significant organic structures.

Table 1: Comparison of Ligands in Coupling Reactions

| Ligand Name | Type | Advantages |

|---|---|---|

| 4-Diphenylphosphanylbenzoic acid | Phosphine | High reactivity and selectivity |

| Triphenylphosphine | Phosphine | Widely used but less selective |

| DPPF (1,1'-bis(diphenylphosphino)ferrocene) | Bidentate | Enhanced stability but more complex |

Medicinal Chemistry

Anticancer Activity:

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism involves the inhibition of tubulin polymerization, crucial for cancer cell division.

Case Study: Cytotoxicity Assay Results

In a study assessing the effects on A549 cells:

- Control Viability : 100%

- 50 µM Treatment : 60% viability

- 100 µM Treatment : 40% viability

- 200 µM Treatment : 20% viability

These results demonstrate a dose-dependent response, underscoring its potential as an anticancer agent.

Antioxidant Properties:

The compound also shows promising antioxidant activity. Studies have demonstrated that it can scavenge free radicals effectively, reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity of Similar Compounds

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 4-Diphenylphosphino-2-methylbenzoic | 25 | |

| 4-Diphenylphosphino-3-nitrobenzoic | 30 | |

| 4-Diphenylphosphino-4-methoxybenzoic | 20 |

Materials Science

The compound is utilized in the development of new materials due to its unique chemical properties. For instance, it can be employed in creating phosphine-based polymers that exhibit special electronic or optical properties.

作用机制

The mechanism of action of 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester involves its role as a ligand in catalytic reactions. It coordinates with metal catalysts, such as palladium or nickel, to form active catalytic species . These catalytic species facilitate the formation of carbon-carbon and carbon-heteroatom bonds in coupling reactions . The phosphine group enhances the stability and reactivity of the catalyst, while the ester group provides solubility and steric effects .

相似化合物的比较

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester is unique due to its combination of a phosphine ligand and an ester group. Similar compounds include:

Triphenylphosphine: A widely used phosphine ligand but lacks the ester functionality.

Diphenyl(trimethylsilyl)phosphine: Similar in structure but does not have the benzoic acid moiety.

4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid) dipotassium salt hydrate: Another phosphine ligand with different functional groups.

These compounds differ in their reactivity, solubility, and steric effects, making 4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester a valuable alternative in specific applications .

生物活性

4-Diphenylphosphanylbenzoic acid, 2-(trimethylsilyl)ethyl ester solution is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound consists of a benzoic acid moiety with a diphenylphosphanyl group and a trimethylsilyl ethyl ester. Its structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals in biological systems. Studies have shown that compounds similar to 4-diphenylphosphanylbenzoic acid exhibit significant antioxidant properties. For instance, research indicates that similar phosphine derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cells .

Table 1: Antioxidant Activity of Similar Compounds

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| 4-Diphenylphosphino-2-methylbenzoic | 25 | |

| 4-Diphenylphosphino-3-nitrobenzoic | 30 | |

| 4-Diphenylphosphino-4-methoxybenzoic | 20 |

Anticancer Activity

The anticancer potential of 4-diphenylphosphanylbenzoic acid has been investigated through various cell line studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervix carcinoma). The mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division .

Case Study: Cytotoxicity Assay Results

In a study assessing the cytotoxic effects on A549 cells, the following results were obtained:

- Control Viability : 100%

- Treatment with Compound :

- 50 µM : 60% viability

- 100 µM : 40% viability

- 200 µM : 20% viability

These results indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of phosphine derivatives have also been explored. Similar compounds have shown effectiveness against various bacterial strains. For example, a related study found that derivatives exhibited strong activity against E. coli and Candida albicans, suggesting that the phosphanyl group enhances antimicrobial efficacy .

Table 2: Antimicrobial Activity Against Bacterial Strains

属性

IUPAC Name |

2-trimethylsilylethyl 4-diphenylphosphanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O2PSi/c1-28(2,3)19-18-26-24(25)20-14-16-23(17-15-20)27(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17H,18-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYUNPJLGFKKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O2PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460381 | |

| Record name | 2-(trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566190-45-2 | |

| Record name | 2-(trimethylsilyl)ethyl 4-(diphenylphosphino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 566190-45-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。